![molecular formula C22H18O4 B8144894 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8144894.png)
2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Overview
Description
2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde is a useful research compound. Its molecular formula is C22H18O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis : A study demonstrated the use of a similar compound, 2′-hydroxyterphenyl-5′-carbaldehyde, as a catalyst in the synthesis of hexahydrobenzo[a]acridin-11-ones and azaindeno[1,2-b]phenanthren-12-ones (Kozlov, Tarasevich, Vasilevskii, & Basalaeva, 2006).
Stabilization of Low-Coordinated Phosphorus Compounds : 2,2′′-Dimethoxy-1,1′:3′,1′′-terphenyl was found effective in stabilizing low-coordinated phosphorus compounds in solution (Ionkin & Marshall, 2003).
Spectroscopy : Research on the e.s.r. spectra of radical anions of heterocyclic dicarbaldehydes, including compounds similar to the one , revealed interesting insights into linewidth alternation due to counterion migration (Guerra, Pedulli, & Tiecco, 1973).
Synthesis of Novel Compounds : The synthesis of 1-Dimethoxy-2,6-diphenyl-5-phosphorin-4-carbaldehyde and related compounds has been explored, showing the versatility of these molecules in creating new chemical entities (Dimroth, Pohl, & Wichmann, 1979).
Antioxidant and Antihyperglycemic Properties : Some derivatives of similar compounds have shown promising antioxidant and antihyperglycemic properties, indicating potential pharmaceutical and nutraceutical applications (Kenchappa et al., 2017).
Metal-Organic Frameworks (MOFs) : Research indicates that rigid linear ligands like 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde can be used to create MOFs with unique properties such as high stability and low toxicity (Zhang et al., 2014).
Photocatalytic Activity : The photocatalytic activity of related compounds has been explored for preparing thiophosphinates, showcasing their utility in catalysis (Qiao et al., 2022).
Temperature Sensing in Microelectronics : Single and dual lanthanide metal-organic frameworks based on compounds like this compound show potential for temperature measurement and monitoring in microelectronics (Liu et al., 2021).
properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZYZSJYJLLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OC)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



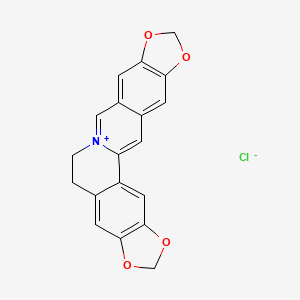
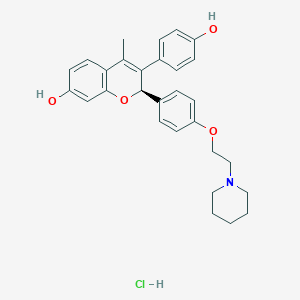
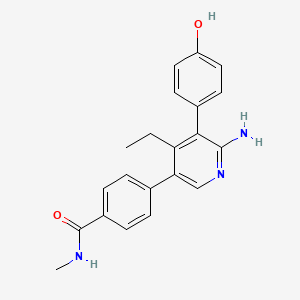
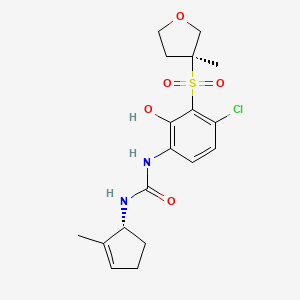
![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)

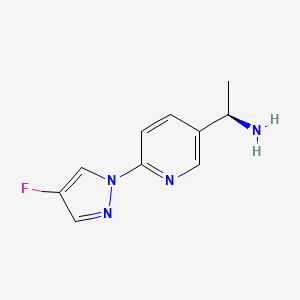
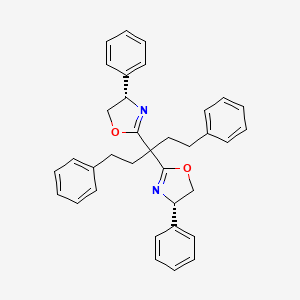
![5',5''-Bis(4-carboxyphenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B8144858.png)
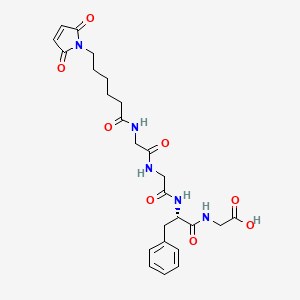
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8144863.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline](/img/structure/B8144880.png)
![4,4',4''-((4'-Amino-[1,1'-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline](/img/structure/B8144888.png)